dynole 34-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

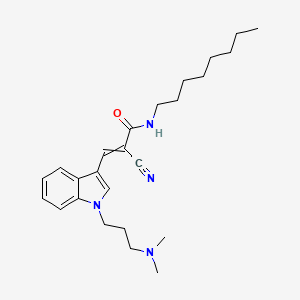

dynole 34-2 is a synthetic compound known for its diverse applications in scientific research. This compound, also referred to by its IUPAC name (2E)-2-cyano-3-{1-[3-(dimethylamino)propyl]-1H-indol-3-yl}-N-octyl-2-propenamide, has a molecular formula of C25H36N4O and a molecular weight of 408.59 g/mol .

Preparation Methods

The synthesis of dynole 34-2 involves several steps. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with indole-3-carboxaldehyde to form an intermediate, which is then reacted with octyl isocyanide and acrylonitrile under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine, with the reaction being carried out at room temperature .

Chemical Reactions Analysis

dynole 34-2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols

Scientific Research Applications

dynole 34-2 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in receptor binding studies.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of dynole 34-2 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinase C (PKC), a key enzyme involved in various intracellular signaling pathways. By inhibiting PKC, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it has been shown to interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

dynole 34-2 can be compared with other similar compounds, such as:

2-cyano-3-[1-(3-dimethylaminopropyl)-2-methyl-1H-indol-3-yl]-N-hexylacrylamide: This compound has similar structural features but differs in the length of the alkyl chain, which can affect its biological activity.

2-cyano-3-[1-(2-dimethylaminoethyl)-2-methyl-1H-indol-3-yl]-N-hexylacrylamide: Another similar compound with variations in the alkyl chain and substitution pattern, leading to different pharmacological properties.

2-cyano-3-{4-[3-(dimethylamino)propoxy]phenyl}-N-octylacrylamide: This compound has a different aromatic substitution, which can influence its interaction with molecular targets.

Biological Activity

Dynole 34-2 is a potent inhibitor of dynamin GTPase activity, primarily affecting dynamin I. This compound has garnered attention for its significant biological activity, particularly in the context of cellular endocytosis and cancer cell proliferation. The following sections will detail its mechanisms of action, effects on various signaling pathways, and implications for therapeutic applications.

Chemical Profile

- Chemical Name : 2-Cyano-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-N-octyl-2-propenamide

- Molecular Weight : 408.58 g/mol

- IC50 Values :

- Dynamin I Inhibition : 1.3 μM

- Receptor-Mediated Endocytosis (RME) : 5.0 μM

This compound inhibits dynamin-dependent endocytosis (DDE), a critical process for various cellular functions, including receptor internalization and signal transduction. The compound's mechanism involves:

- Inhibition of GTPase Activity : this compound effectively blocks the GTPase activity of dynamin, preventing the necessary membrane fission during endocytosis .

- Impact on Signaling Pathways : The inhibition of DDE leads to decreased activation of several key signaling pathways, including:

- IL-7 Signaling : this compound has been shown to reduce phosphorylation of Stat5, a critical component in IL-7 signal transduction in leukemia cells .

- Notch1 Signaling : It also impairs Notch1 signaling by blocking receptor internalization, further affecting the growth and survival of leukemic stem cells .

Cell Proliferation and Apoptosis

This compound exhibits selective antiproliferative properties, particularly in dividing cancer cells. Research indicates that:

- Induction of Apoptosis : Treatment with this compound leads to characteristic apoptotic features such as cell blebbing and DNA fragmentation in cancer cell lines like HeLa .

- Cytokinesis Failure : The compound specifically targets the abscission stage of cytokinesis, resulting in multinucleation and cell death in dividing cells .

Case Studies

- Acute Leukemia Models : In studies involving Ba/F3 IL-7R cells, this compound demonstrated dose-dependent cytotoxicity, correlating with inhibited Stat5 activation. This suggests potential therapeutic applications in overcoming chemoresistance in leukemia .

- Endothelial Cells : The impact on endothelial cell function was assessed through receptor-mediated endocytosis assays, where this compound showed significant inhibition compared to control groups .

Comparative Analysis with Other Compounds

| Compound | IC50 (Dynamin I) | IC50 (RME) | Mechanism |

|---|---|---|---|

| This compound | 1.3 μM | 5.0 μM | Inhibits GTPase activity |

| Dynasore | ~15 μM | ~80 μM | Inhibits dynamin-mediated RME |

| MiTMAB | Not specified | Not specified | Pan-dynamin inhibitor |

Properties

IUPAC Name |

2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMRONQBLZJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.